1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone
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Overview
Description
Ethanone, 1-[4-[(4-aminophenyl)azo]phenyl]- is an organic compound with the molecular formula C14H13N3O. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains an amino group (-NH2) and the other a ketone group (-CO-). This compound is notable for its vibrant color, which makes it useful in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-[(4-aminophenyl)azo]phenyl]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzene to form a diazonium salt. This intermediate is then coupled with 4-acetylphenol under alkaline conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-[(4-aminophenyl)azo]phenyl]- undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethanone, 1-[4-[(4-aminophenyl)azo]phenyl]- has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of various organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes, pigments, and as a colorant in plastics and textiles
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The azo group can interact with various molecular targets, including enzymes and receptors, altering their activity. The aromatic rings facilitate π-π interactions with other aromatic systems, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(4-ethylphenyl)-
- 1-(4-Aminophenyl)ethanone hydrochloride
- 1-(4-Substituted-aminophenyl)ethanones
Uniqueness
Ethanone, 1-[4-[(4-aminophenyl)azo]phenyl]- is unique due to its azo linkage, which imparts distinct chemical and physical properties such as color and redox activity. This differentiates it from other similar compounds that may lack the azo group or have different substituents on the aromatic rings .
Properties
CAS No. |
1314664-38-4 |
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Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-[4-[(4-aminophenyl)diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C14H13N3O/c1-10(18)11-2-6-13(7-3-11)16-17-14-8-4-12(15)5-9-14/h2-9H,15H2,1H3 |
InChI Key |
XXYVIKVDWOLPLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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